1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol chemical properties
1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol , a specialized heterocyclic building block used in medicinal chemistry.
Executive Summary
1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol (also referred to as 2-(4-hydroxypiperidin-1-yl)-3-(aminomethyl)pyridine ) is a bifunctional pyridine scaffold characterized by a secondary alcohol and a primary amine. This molecule serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., Syk, JAK) and GPCR ligands. Its structure combines the lipophilic, rigid pyridine core with a polar, hydrogen-bonding piperidinol moiety, offering unique physicochemical properties for optimizing drug-like parameters such as solubility and metabolic stability.[1]
Structural Analysis & Physicochemical Profile
Molecular Architecture
The molecule consists of a central pyridine ring substituted at the 2- and 3-positions:
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Position 2: A 4-hydroxypiperidine ring attached via the piperidine nitrogen.[2] This creates a 2-aminopyridine system, which significantly modulates the electron density of the pyridine ring.
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Position 3: An aminomethyl group (-CH₂NH₂).[3][4][5] This primary amine is the most reactive nucleophilic center, serving as a handle for further derivatization (e.g., amide coupling, reductive amination).
Physicochemical Data Table
Note: Values are calculated based on structural analogs and standard predictive models.
| Property | Value | Description |
| IUPAC Name | 1-(3-(aminomethyl)pyridin-2-yl)piperidin-4-ol | Official nomenclature |
| Molecular Formula | C₁₁H₁₇N₃O | - |
| Molecular Weight | 207.27 g/mol | Ideal for fragment-based drug design |
| Calculated LogP | ~0.5 - 0.9 | Moderate lipophilicity; good water solubility potential |
| pKa (Primary Amine) | ~9.5 | Highly basic; protonated at physiological pH |
| pKa (Pyridine N) | ~3.5 - 4.5 | Reduced basicity due to steric bulk and electronic effects of the 2-amino group |
| H-Bond Donors | 3 | -OH, -NH₂ |
| H-Bond Acceptors | 4 | Pyridine N, Piperidine N, -OH, -NH₂ |
| Rotatable Bonds | 2 | C-N (exocyclic), C-C (aminomethyl) |
Synthetic Routes & Manufacturing[10]
The synthesis of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol typically follows a robust two-step protocol starting from commercially available 2-chloronicotinonitrile .
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The first step involves the displacement of the chlorine atom on the pyridine ring by 4-hydroxypiperidine. The electron-withdrawing nitrile group at the 3-position activates the 2-position for nucleophilic attack.
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Reagents: 2-Chloronicotinonitrile, 4-Hydroxypiperidine, Base (K₂CO₃ or Et₃N).
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Solvent: DMF, DMSO, or Acetonitrile.
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Conditions: 80–100°C, 4–12 hours.
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Yield: Typically 85–95%.[6]
Step 2: Reduction of the Nitrile
The nitrile group is reduced to the primary amine (aminomethyl group). This step requires careful selection of reducing agents to avoid reducing the pyridine ring or the alcohol.
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Method A (Catalytic Hydrogenation): H₂ (50 psi), Raney Nickel or Pd/C, in Methanol/Ammonia.
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Method B (Chemical Reduction): LiAlH₄ in THF (0°C to RT) or Borane-THF complex.
Synthetic Workflow Diagram
Caption: Two-step synthesis via SNAr coupling followed by nitrile reduction.
Reactivity & Derivatization Logic
This molecule offers three distinct points of reactivity, allowing for orthogonal functionalization in library synthesis.
Primary Amine (C-3 Position)
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Reactivity: Highly nucleophilic.
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Applications:
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Amide Coupling: Reacts with carboxylic acids/acid chlorides to form amides.
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Reductive Amination: Reacts with aldehydes to form secondary amines.
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Sulfonylation: Reacts with sulfonyl chlorides.
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Selectivity: Can be selectively functionalized over the secondary alcohol without protection in many cases.
Secondary Alcohol (C-4 Piperidine)
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Reactivity: Moderately nucleophilic.
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Applications:
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Oxidation: Can be oxidized to the ketone (piperidone) for further diversification (e.g., Grignard addition, reductive amination).
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Etherification/Esterification: Requires stronger bases (NaH) or activation.
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Protection: Often protected as a TBDMS ether if the primary amine requires harsh conditions.
Pyridine Nitrogen
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Reactivity: Weakly basic.
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Applications:
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Salt Formation: Forms salts with strong acids (HCl, TFA).
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N-Oxidation: Can be oxidized to the N-oxide to alter metabolic clearance profiles.
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Reactivity Map
Caption: Orthogonal reactivity profile enabling diverse chemical modifications.
Medicinal Chemistry Applications
Pharmacophore Utility
The 2-amino-3-aminomethylpyridine scaffold is a privileged structure found in several bioactive compounds. The 4-hydroxypiperidine moiety acts as a solubility-enhancing group that can also engage in hydrogen bonding with solvent-exposed regions of a protein target.
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Kinase Inhibitors: Used as a hinge-binding motif or a solvent-front extender in inhibitors of tyrosine kinases (e.g., Syk, JAK family). The aminomethyl group often mimics the lysine-binding interaction in the ATP pocket.
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GPCR Ligands: The basic nitrogen of the aminomethyl group can serve as the critical charge center for binding to aspartate residues in GPCR transmembrane helices (e.g., Chemokine receptors, Opioid receptors).
Case Study: Linker Design
In fragment-based drug discovery (FBDD), this molecule is used to link a hydrophobic aryl group (via the primary amine) to a polar solubilizing group (the piperidinol). This "linker" strategy improves the Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) of the final drug candidate.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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GHS Signal Word: Warning.[8]
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Handling:
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Wear nitrile gloves, safety goggles, and a lab coat.
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Handle in a fume hood to avoid inhalation of dust or aerosols.
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation or carbonate formation on the amine.
References
- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Royal Society of Chemistry. (General reference on piperidine/pyridine scaffolds in drug design).
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Lowe, J. (2010). Acylation of 2-aminopyridines.[5] In the Pipeline.[9] (Discussion on the reactivity of 2-aminopyridine systems).
- Patents: WO2012061417 A1: Describes the synthesis of substituted 2-aminopyridines as kinase inhibitors. US20100298308 A1: Details the reduction of nicotinonitriles to aminomethylpyridines using Raney Nickel.
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PubChem Compound Summary: 2-(4-hydroxypiperidin-1-yl)nicotinonitrile (Intermediate structure verification).
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(2-Phenylethyl)-4-piperidinol | C13H19NO | CID 77055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Piperidine - Products [achemblock.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Piperidinol, 1-methyl- | C6H13NO | CID 66048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
